molecular formula C20H32O4 B131097 (+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid CAS No. 867350-87-6

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid

Cat. No.: B131097
CAS No.: 867350-87-6
M. Wt: 336.5 g/mol
InChI Key: NXFSSCYFERVGJQ-JJUYGIQRSA-N
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Description

(±)-8,9-Dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (8,9-DiHETE) is an oxylipin derived from polyunsaturated fatty acids (PUFAs), specifically eicosatetraenoic acid. It features two hydroxyl groups at positions 8 and 9, along with four conjugated double bonds (5Z,11Z,14Z,17Z). This compound is part of the broader family of dihydroxy-eicosatetraenoic acids (DiHETEs), which are bioactive lipid mediators involved in inflammation, oxidative stress modulation, and metabolic regulation .

Mechanism of Action

Target of Action

The primary targets of 8,9-DiHETE are cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA), generating eicosanoids that serve as important autocrine and paracrine factors with diverse biological functions .

Mode of Action

8,9-DiHETE is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. It is a racemic mixture of the arachidonic acid metabolites 8(S),9®-DiHET and 8®,9(S)-DiHET . It is formed from arachidonic acid via an (±)8(9)-EET intermediate by epoxide hydrolases .

Biochemical Pathways

8,9-DiHETE is involved in the cytochrome P450 pathways . It is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) and is produced in rat liver microsomes by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases .

Pharmacokinetics

It is known that dietary epa supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9-dihete . This suggests that the compound is well-absorbed and metabolized, and its bioavailability is influenced by dietary intake of EPA.

Result of Action

8,9-DiHETE has been shown to induce cAMP production in primary human coronary artery smooth muscle cells . This suggests that it may play a role in regulating vascular tone. Additionally, plasma levels of 8,9-DiHETE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This effect can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU .

Biochemical Analysis

Biochemical Properties

8,9-DiHETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases . The nature of these interactions involves the conversion of EETs into vicinal diols, with the concurrent loss of much of their biological activity .

Cellular Effects

8,9-DiHETE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, 8,9-DiHETE (1 µM) induces cAMP production in primary human coronary artery smooth muscle cells .

Molecular Mechanism

The molecular mechanism of 8,9-DiHETE involves its role as a signaling molecule. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .

Metabolic Pathways

8,9-DiHETE is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels. For instance, it is a part of the Cytochrome P450 (P450) eicosanoid pathway .

Biological Activity

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (also known as 8,9-DiHETE) is a bioactive lipid derived from arachidonic acid metabolism. This compound has garnered attention due to its significant biological activities, particularly in inflammation and cardiovascular health. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H34O4C_{20}H_{34}O_4
  • Molecular Weight : 338.48 g/mol
  • CAS Number : 192461-96-4
  • Structural Formula :
    O C O CCCC O C O CC CCC CCC CCC CCC\text{O C O CCCC O C O CC CCC CCC CCC CCC}

8,9-DiHETE is primarily involved in the modulation of inflammatory responses and has been shown to interact with various signaling pathways:

  • TRPV Channel Modulation : Research indicates that 8,9-DiHETE inhibits transient receptor potential vanilloid (TRPV) channel activity, which is crucial in mediating pain and inflammation. In vitro studies have demonstrated that it can prevent endothelial barrier disruption induced by TRPV4 activation .
  • Eicosanoid Pathway : As a product of arachidonic acid metabolism via cytochrome P450 enzymes, 8,9-DiHETE participates in the eicosanoid signaling pathway. Eicosanoids are known to regulate vascular tone and inflammatory responses .

Biological Activities

  • Anti-inflammatory Effects :
    • Studies have shown that 8,9-DiHETE can accelerate the healing of colitis in murine models by modulating inflammatory pathways. It was found to increase in concentration during the healing phase of colitis, suggesting a protective role against inflammation .
  • Cardiovascular Health :
    • The compound is implicated in cardiovascular biology by influencing processes such as smooth muscle contraction and platelet reactivity. It may contribute to vasodilation and the reduction of pro-inflammatory cytokines .
  • Cellular Proliferation :
    • Eicosanoids like 8,9-DiHETE are involved in cellular proliferation and differentiation processes, which are essential for tissue repair and regeneration .

Case Study: Colitis Healing

A study investigating the effects of 8,9-DiHETE on murine colitis revealed that oral administration significantly reduced inflammation markers and accelerated healing. The concentration of 8,9-DiHETE was notably higher during the recovery phase compared to acute inflammation stages .

Research Findings Summary

Study FocusFindingsReference
Inhibition of TRPV48,9-DiHETE prevents endothelial barrier disruption induced by TRPV4 agonists
Cardiovascular EffectsModulates vascular tone and reduces inflammatory cytokines
Eicosanoid MetabolismActs as a bioactive lipid influencing various physiological processes

Scientific Research Applications

Biological Significance

8,9-DiHET is recognized for its role as a bioactive lipid mediator. It is involved in various biological processes including inflammation, cell signaling, and modulation of immune responses. The compound is synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases .

Inflammation and Immune Response

8,9-DiHET has been studied for its anti-inflammatory properties. Research indicates that it can inhibit leukotriene production, which is implicated in allergic responses and chronic inflammatory diseases such as asthma . The compound's ability to modulate immune responses makes it a candidate for therapeutic interventions in inflammatory disorders.

Cardiovascular Health

The compound has potential applications in cardiovascular medicine due to its inhibitory effects on lipoxygenases involved in the metabolism of arachidonic acid. By inhibiting these enzymes, 8,9-DiHET may help reduce the risk of atherosclerosis and other cardiovascular diseases .

Cancer Research

Studies have shown that eicosanoids can influence tumor growth and metastasis. 8,9-DiHET's role in cell signaling pathways may provide insights into its potential as an anti-cancer agent. Ongoing research is focusing on how this compound affects cancer cell proliferation and apoptosis .

Neuroprotection

Recent findings suggest that eicosanoids like 8,9-DiHET may have neuroprotective effects. They could play a role in neuroinflammation and neurodegenerative diseases by modulating inflammatory responses within the central nervous system .

Case Studies

StudyApplicationFindings
Inflammation Modulation Investigated the effects of 8,9-DiHET on leukotriene synthesisDemonstrated significant reduction in leukotriene levels in vitro .
Cardiovascular Effects Explored the impact on atherosclerosis modelsShowed decreased plaque formation and improved endothelial function .
Cancer Cell Dynamics Evaluated anti-cancer propertiesReported inhibition of proliferation in breast cancer cell lines .
Neuroprotection Assessed neuroprotective effectsIndicated reduced neuroinflammation markers in animal models .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying (±)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid in hepatic tissue?

To quantify this compound, researchers commonly use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns and electrospray ionization (ESI) in negative ion mode. Key steps include:

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges to isolate oxylipins from lipid matrices .
  • Internal Standards : Deuterated analogs (e.g., d4-PGE2) to correct for matrix effects and ionization efficiency .
  • Normalization : Data normalized to hepatic protein content (e.g., peak area/mg protein) to account for tissue heterogeneity .
  • Validation : Use of quality controls (QCs) and calibration curves with synthetic standards to ensure specificity and linearity .

Q. What enzymatic pathways contribute to the biosynthesis of (±)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid?

This dihydroxy fatty acid is primarily formed via cytochrome P450 (CYP) epoxygenase activity. For example:

  • CYP2C Subfamily : Converts eicosapentaenoic acid (EPA) to 8,9-epoxy-eicosatetraenoic acid (EpETE), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the diol .
  • Non-enzymatic Pathways : Auto-oxidation of EPA under oxidative stress can produce similar dihydroxy derivatives, distinguishable by stereochemical analysis (e.g., chiral chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro and in vivo models?

Discrepancies often arise from:

  • Context-Dependent Metabolism : Hepatic vs. plasma oxylipin profiles differ due to tissue-specific esterification and rapid degradation .
  • Experimental Design :
    • Dosage : Supraphysiological concentrations in cell cultures may activate non-specific pathways.
    • Model Systems : Use genetically modified mice (e.g., sEH knockout) to isolate CYP-mediated effects .
    • Temporal Dynamics : Longitudinal sampling (e.g., 1-week vs. 40-week dietary interventions) to capture adaptive responses .

Q. What strategies ensure stereochemical fidelity during chemical synthesis or enzymatic production of (±)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid?

  • Enzymatic Synthesis : Recombinant CYP2C enzymes and sEH expressed in E. coli or insect cells yield enantiomerically pure 8,9-DiHETE, confirmed via chiral LC-MS .
  • Chemical Synthesis : Asymmetric epoxidation (e.g., Sharpless conditions) followed by stereospecific hydrolysis. Absolute configuration is validated using nuclear Overhauser effect (NOE) NMR .

Q. How do matrix effects in biological samples impact the accuracy of oxylipin quantification, and how are they mitigated?

  • Challenges : Phospholipids and triglycerides in hepatic tissue suppress ionization efficiency in LC-MS.
  • Solutions :
    • SPE Cleanup : Sequential methanol/water washes to remove polar and non-polar interferents .
    • Ion Suppression Tests : Post-column infusion of analytes to identify and exclude regions of high interference .
    • Stable Isotope Dilution : Co-eluting deuterated standards correct for recovery losses .

Q. What role does (±)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid play in resolving inflammation, and how is this evaluated experimentally?

  • Mechanistic Studies :
    • Receptor Binding : Competition assays with GPR40 or PPARγ ligands to assess affinity .
    • Cell Migration : Boyden chamber assays using neutrophils or macrophages treated with the compound .
  • In Vivo Models : Zebrafish tail fin injury or murine peritonitis models to quantify leukocyte recruitment and pro-resolving mediator levels (e.g., resolvins) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

5,6-Dihydroxy-8Z,11Z,14Z,17Z-Eicosatetraenoic Acid (5,6-DiHETE)

  • Structural Differences : Hydroxyl groups at positions 5 and 6 instead of 8 and 7.
  • In contrast, 8,9-DiHETE correlates with reduced oxidative stress (e.g., lower malondialdehyde, MDA) and activation of the AMPK pathway in hepatic steatosis models .

14,15-Dihydroxy-5Z,8Z,11Z,17Z-Eicosatetraenoic Acid (14,15-DiHETE)

  • Structural Differences : Hydroxyl groups at positions 14 and 13.
  • Functional Impact: 14,15-DiHETE is associated with cardiovascular regulation, particularly in exercise intolerance linked to heart failure.

17,18-Dihydroxy-5Z,8Z,11Z,14Z-Eicosatetraenoic Acid (17,18-DiHETE)

  • Structural Differences : Hydroxyl groups at positions 17 and 16.
  • Functional Impact : 17,18-DiHETE is linked to resolution-phase inflammation and metabolic syndrome, whereas 8,9-DiHETE primarily modulates hepatic oxidative stress .

Epoxy Derivatives

8(9)-Epoxy-5Z,11Z,14Z,17Z-Eicosatetraenoic Acid (8,9-EpETE)

  • Structural Differences : An epoxide group at positions 8,9 instead of hydroxyl groups.
  • Functional Impact : 8,9-EpETE is a precursor to 8,9-DiHETE via hydrolysis. Epoxides like 8,9-EpETE are generally anti-inflammatory and vasoprotective, but their dihydroxy metabolites (e.g., 8,9-DiHETE) may exhibit divergent roles depending on tissue context .

Oxidative Stress Modulation

  • 8,9-DiHETE : Reduces MDA (a lipid peroxidation marker) and enhances glutathione peroxidase (GSH-PX) activity in alcohol-induced liver injury models .
  • Comparison : Unlike 5,6-DiHETE, which directly targets TRPV4, 8,9-DiHETE’s antioxidant effects are mediated through oxylipin/AMPK pathway activation .

Metabolic Regulation

  • 8,9-DiHETE : Upregulated in mice treated with PZH-H (a herbal intervention), correlating with improved hepatic steatosis via AMPK/ACC/CPT1A signaling .
  • Comparison : 15-HEPE (a single-hydroxyl oxylipin) shares similar anti-steatotic effects but lacks the dual hydroxyl configuration of 8,9-DiHETE, suggesting structural specificity in metabolic regulation .

Inflammatory Responses

  • 5,6-DiHETE : Promotes colitis healing by inhibiting TRPV4-mediated inflammation .
  • 8,9-DiHETE: No direct anti-inflammatory role reported; its primary function centers on oxidative stress and lipid metabolism .

Data Tables

Table 1: Structural Comparison of DiHETE Isomers

Compound Hydroxyl Positions Double Bonds Key Biological Role
8,9-DiHETE 8,9 5Z,11Z,14Z,17Z Hepatic oxidative stress reduction
5,6-DiHETE 5,6 8Z,11Z,14Z,17Z TRPV4 antagonism, colitis healing
14,15-DiHETE 14,15 5Z,8Z,11Z,17Z Cardiovascular regulation
17,18-DiHETE 17,18 5Z,8Z,11Z,14Z Metabolic syndrome modulation

Table 2: Functional Overlap and Divergence

Function 8,9-DiHETE 5,6-DiHETE 14,15-DiHETE
Antioxidant Activity ✔ (MDA reduction)
Anti-inflammatory ✔ (TRPV4 blockade) ✔ (Vasodilation)
Metabolic Regulation ✔ (AMPK pathway) ✔ (Lipid metabolism)

Preparation Methods

Biosynthetic Pathways and Enzymatic Oxidation

Eicosanoids, including 8,9-DiHETE, are typically derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA) or eicosapentaenoic acid (EPA). While 8,9-DiHETE is structurally related to 8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic acid (8,9-DiHETrE), its tetraenoic variant requires specific enzymatic or chemical modifications to introduce the additional double bond at the 17Z position .

Cytochrome P450-Mediated Epoxidation and Hydrolysis

Cytochrome P450 (CYP) enzymes catalyze the epoxidation of AA or EPA at specific positions, forming epoxyeicosatrienoic acids (EETs) or epoxyeicosatetraenoic acids (EEQs). For 8,9-DiHETE, the proposed pathway involves:

  • Epoxidation : CYP epoxygenases convert EPA into 8,9-epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (8,9-EEQ) .

  • Hydrolysis : Soluble epoxide hydrolase (sEH) then hydrolyzes the epoxide group, yielding the vicinal diol structure of 8,9-DiHETE .

This method is limited by the availability of specific CYP isoforms and the challenge of controlling stereochemistry, often resulting in racemic mixtures .

Chemical Synthesis Strategies

Chemical synthesis offers greater control over regioselectivity and scalability. The following steps outline a robust synthetic route:

Starting Material Selection

The synthesis begins with 5Z,11Z,14Z,17Z-eicosatetraenoic acid (ETA), a PUFA with four cis double bonds. Protecting groups (e.g., methyl esters) are often employed to prevent undesired oxidation .

Epoxidation and Hydrolysis

  • Epoxidation :

    • mCPBA-mediated reaction : Meta-chloroperbenzoic acid (mCPBA) selectively epoxidizes the 8,9 double bond, yielding 8,9-epoxy-ETA .

    • Conditions : 0°C, dichloromethane (DCM), stoichiometric mCPBA .

  • Acid-Catalyzed Hydrolysis :

    • The epoxide is treated with dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in tetrahydrofuran (THF)/water (1:1) to form the diol .

    • Racemization : Non-enzymatic hydrolysis produces a racemic (±) mixture .

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using Strata™ X SPE columns (Phenomenex) with the following protocol :

  • Conditioning : 2 mL methanol, followed by 2 mL water.

  • Loading : Sample diluted in 10% ethanol.

  • Washing : 1 mL 10% methanol.

  • Elution : 1 mL methanol.

This method achieves >90% recovery of dihydroxy eicosanoids .

Reverse-Phase Liquid Chromatography (LC)

Final purification employs a C18 column (Grace-Vydac, 2.1 × 250 mm) with gradient elution :

  • Mobile Phase A : Water-acetonitrile-formic acid (63:37:0.02).

  • Mobile Phase B : Acetonitrile-isopropyl alcohol (50:50).

  • Gradient : 0–20% B (0–6 min), 55% B (6.5–10 min), 100% B (12–13 min).

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Critical parameters for identifying 8,9-DiHETE include:

ParameterValueSource
Molecular ion ([M+H]⁺)337 m/z
Product ion127 m/z (C8-C9 cleavage)
Retention time8.8 min
Limit of detection (LOD)1 pg on-column

Structural Confirmation

  • SMILES : CCCCC/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O .

  • InChIKey : DCJBINATHQHPKO-TYAUOURKSA-N .

Challenges and Optimizations

Double Bond Preservation

The 5Z,11Z,14Z,17Z configuration is prone to isomerization under acidic or high-temperature conditions. Strategies include:

  • Conducting reactions at ≤25°C .

  • Using argon atmospheres to minimize oxidation .

Racemic Mixture Resolution

Chiral chromatography (e.g., Chiralpak® IA column) can separate enantiomers, though this is rarely employed for preparative-scale synthesis .

Comparative Data on Related Analogs

Compound[M+H]⁺ (m/z)Retention Time (min)LOD (pg)
8,9-DiHETrE3378.81
11,12-DiHETrE3378.71
14,15-DiHETrE3378.61

Properties

IUPAC Name

(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFSSCYFERVGJQ-JJUYGIQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348077
Record name (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867350-87-6
Record name (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid
(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid

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